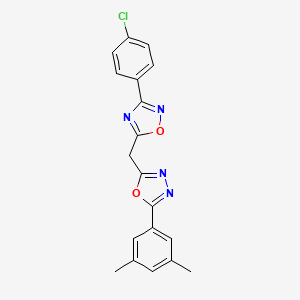
3-(4-Chlorophenyl)-5-((5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-5-((5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15ClN4O2 and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Chlorophenyl)-5-((5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.
Structure and Properties
The compound's structure features two oxadiazole rings and multiple phenyl substituents, which contribute to its biological activity. The presence of halogen atoms (chlorine) and methyl groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. Research indicates that compounds with this scaffold can inhibit various cancer cell lines by targeting specific enzymes and pathways:
-
Mechanisms of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Telomerase
- Case Studies : A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines including SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H460 (lung cancer). The compound demonstrated significant growth inhibition percentages (PGIs) ranging from 51.88% to 86.61% across different cell lines .
| Cell Line | % Growth Inhibition |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi:
- In Vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives are being investigated for additional activities:
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications in the substituents on the phenyl rings or changes in the oxadiazole core can significantly impact their efficacy:
- Substituent Variations : The introduction of different functional groups can enhance binding affinity to target enzymes.
- Hybridization with Other Pharmacophores : Combining oxadiazole with other active moieties has been shown to yield compounds with improved potency and selectivity against cancer cells .
科学的研究の応用
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized a series of 2,5-disubstituted oxadiazoles and evaluated their antibacterial efficacy against various pathogens. The results demonstrated comparable activity to first-line antibiotics, suggesting that derivatives like 3-(4-Chlorophenyl)-5-((5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole could be promising candidates for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of oxadiazoles have garnered attention in recent years. A study focused on synthesizing novel oxadiazoles and assessing their cytotoxic effects on glioblastoma cell lines. Compounds similar to this compound showed significant apoptosis-inducing effects on cancer cells . This suggests potential applications in cancer therapeutics.
Antioxidant Activity
Oxadiazole derivatives have also been explored for their antioxidant properties. The presence of specific substituents in the oxadiazole ring enhances their ability to scavenge free radicals. Studies have indicated that compounds with similar structures exhibit strong antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Several case studies highlight the applications of oxadiazole derivatives:
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-7-12(2)9-14(8-11)19-23-22-17(25-19)10-16-21-18(24-26-16)13-3-5-15(20)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXMLOXEYIZERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














